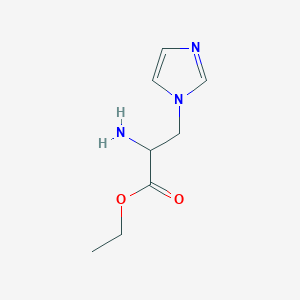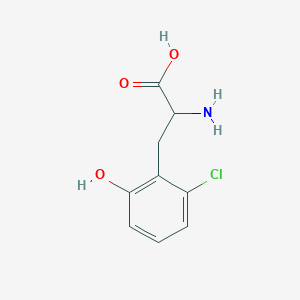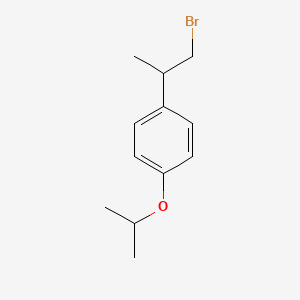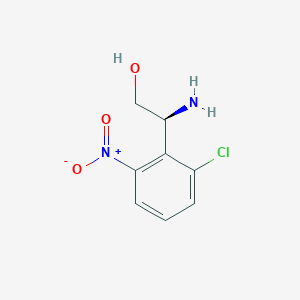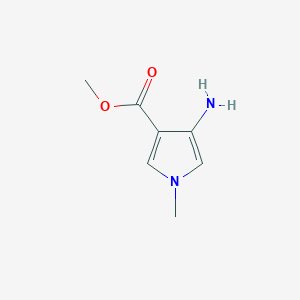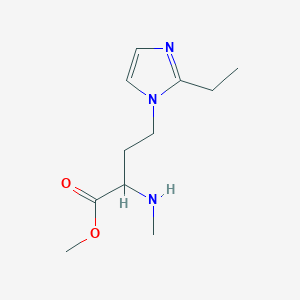
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes or ketones, under acidic or basic conditions.
Alkylation: The imidazole ring is then alkylated with 2-ethyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is subjected to amination with methylamine to introduce the methylamino group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound may also modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate: Lacks the 2-ethyl substituent on the imidazole ring.
Ethyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Contains an ethyl ester instead of a methyl ester.
Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Contains a methyl substituent instead of an ethyl substituent on the imidazole ring.
Uniqueness
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both the 2-ethyl and methylamino groups provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-10-13-6-8-14(10)7-5-9(12-2)11(15)16-3/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
NTXKRTMRXRAQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCC(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


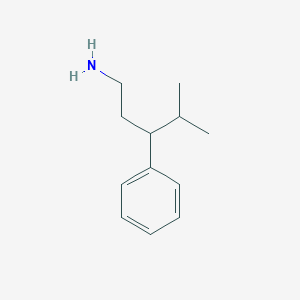
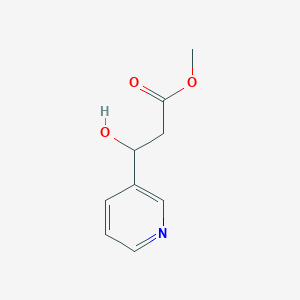
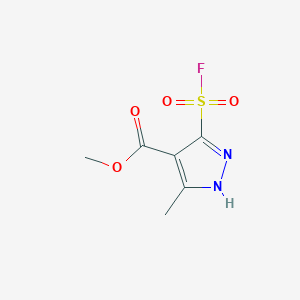
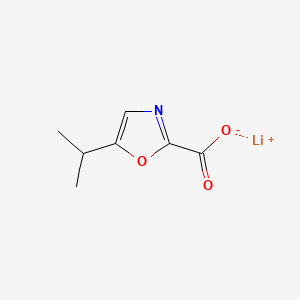
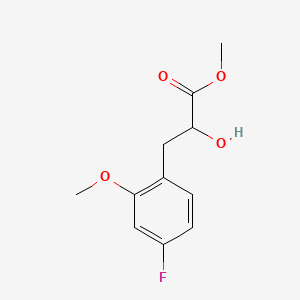
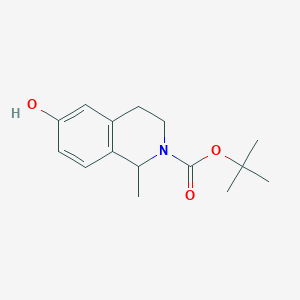
![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
